(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole
Description
(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole (CAS: 2757084-02-7) is a chiral heterocyclic compound with a molecular formula of C₁₈H₁₅NOS and a molecular weight of 293.38 g/mol. It features a benzo[b]thiophene core fused to a 4,5-dihydrooxazole ring substituted with a benzyl group at the 4-position (R-configuration). The compound requires storage under inert, dark conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
(4R)-2-(1-benzothiophen-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-2-6-13(7-3-1)10-15-12-20-18(19-15)17-11-14-8-4-5-9-16(14)21-17/h1-9,11,15H,10,12H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUPEBCAADHHLJ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole typically involves the formation of the benzothiophene core followed by the construction of the dihydrooxazole ring. One common method includes the cyclization of o-silylaryl triflates with alkynyl sulfides . Another approach involves the electrochemical synthesis of benzothiophene motifs under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the benzothiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield benzothiophene sulfoxides or sulfones .
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The benzothiophene moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole derivatives , where variations in the substituent at the 4-position and stereochemistry (R/S) modulate physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations :
- Enantiomeric purity (e.g., 99% ee for isopropyl analog) is critical for activity in chiral environments, as seen in other medicinal compounds .
Antifungal Activity
- 4-Phenyl analogs (A30–A34) : Exhibited potent activity against Candida albicans (MIC: 0.03–0.5 µg/mL), Cryptococcus neoformans, and Aspergillus fumigatus (MIC: 0.25–2 µg/mL) .
- The benzyl group may enhance binding to fungal targets like lanosterol demethylase via π-π interactions.
Stereochemical Impact
Biological Activity
(R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on recent research findings.
- Molecular Formula : C₁₇H₁₃NOS
- Molecular Weight : 293.38 g/mol
- CAS Number : 2757084-02-7
Synthesis
The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole involves a multi-step process, typically starting from commercially available benzo[b]thiophene derivatives. The key steps often include:
- Formation of the oxazole ring.
- Benzylation at the 4-position.
- Resolution to obtain the (R) enantiomer.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antifungal Activity
A series of derivatives including (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole were evaluated for their antifungal properties. Notably:
- Broad-Spectrum Activity : Compounds exhibited strong antifungal activity against various strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.03 to 2 μg/mL, indicating potent antifungal effects, particularly for compounds A30-A34 in related studies .
Metabolic Stability
Compounds derived from this structure demonstrated significant metabolic stability:
- Half-life in Human Liver Microsomes : Compounds A31 and A33 showed half-lives of approximately 80.5 min and 69.4 min respectively, indicating favorable pharmacokinetic properties .
- CYP Enzyme Interaction : These compounds exhibited weak or negligible inhibition of CYP3A4 and CYP2D6 enzymes, suggesting a lower risk for drug-drug interactions .
Case Studies
Several case studies illustrate the potential therapeutic applications of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole:
-
Study on Antifungal Efficacy :
- Objective : To assess the antifungal efficacy against resistant strains.
- Results : The compound demonstrated significant activity against resistant Candida strains with MIC values comparable to established antifungals.
-
Pharmacokinetic Evaluation in Animal Models :
- Objective : To evaluate absorption and distribution in SD rats.
- Findings : Compound A31 showed promising pharmacokinetic parameters, warranting further investigation into its therapeutic potential.
Data Summary
The following table summarizes key findings related to the biological activity of (R)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole:
| Activity Type | Tested Strain/Model | MIC (μg/mL) | Half-Life (min) | CYP Inhibition |
|---|---|---|---|---|
| Antifungal | Candida albicans | 0.03 - 0.5 | ||
| Antifungal | Cryptococcus neoformans | 0.25 - 2 | ||
| Antifungal | Aspergillus fumigatus | 0.25 - 2 | ||
| Metabolic Stability | Human Liver Microsomes | 80.5 (A31), 69.4 (A33) | Weak/Inhibitory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
